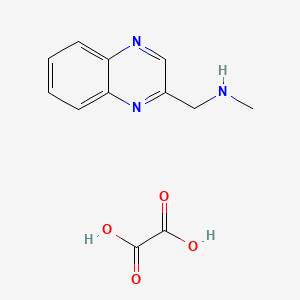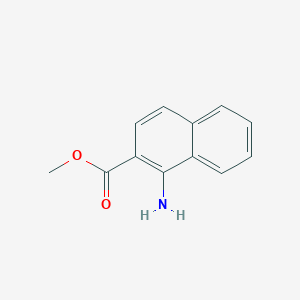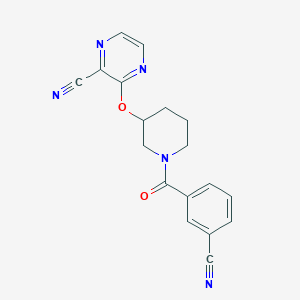![molecular formula C15H15N3 B2769409 [2,6-di(1H-pyrrol-1-yl)phenyl]methanamine CAS No. 866043-02-9](/img/structure/B2769409.png)
[2,6-di(1H-pyrrol-1-yl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,6-di(1H-pyrrol-1-yl)phenyl]methanamine: is an organic compound characterized by the presence of two pyrrole rings attached to a phenyl group, which is further connected to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2,6-di(1H-pyrrol-1-yl)phenyl]methanamine typically involves the following steps:
Formation of Pyrrole Rings: The pyrrole rings can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines under acidic conditions.
Attachment to Phenyl Group: The pyrrole rings are then attached to a phenyl group through a Friedel-Crafts acylation reaction, using a suitable acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2,6-di(1H-pyrrol-1-yl)phenyl]methanamine can undergo oxidation reactions, where the pyrrole rings are oxidized to form pyrrolinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrrole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolinones, while substitution reactions can produce various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: [2,6-di(1H-pyrrol-1-yl)phenyl]methanamine can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as conductivity and stability.
Biology and Medicine:
Drug Discovery: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in the development of novel therapeutic agents targeting specific biological pathways.
Biological Probes: It can be used as a probe in biological studies to investigate the function of specific proteins or enzymes.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Electronics: Its incorporation into electronic materials can improve the performance of devices such as sensors and transistors.
Mécanisme D'action
The mechanism of action of [2,6-di(1H-pyrrol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Pyrrole: A simple nitrogen-containing heterocycle that serves as a building block for more complex compounds.
Pyrrolidine: A saturated analog of pyrrole, commonly used in medicinal chemistry.
Pyrrolizine: A bicyclic compound containing fused pyrrole rings, with applications in drug discovery.
Uniqueness: [2,6-di(1H-pyrrol-1-yl)phenyl]methanamine is unique due to the presence of two pyrrole rings attached to a phenyl group with a methanamine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Propriétés
IUPAC Name |
[2,6-di(pyrrol-1-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c16-12-13-14(17-8-1-2-9-17)6-5-7-15(13)18-10-3-4-11-18/h1-11H,12,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHJCARYXFHSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C(=CC=C2)N3C=CC=C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(4-ethoxyphenyl)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B2769327.png)
![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2769329.png)

![N-(1-Cyanocyclopropyl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B2769331.png)


![4-(4-fluoro-3-methylbenzenesulfonyl)-8-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2769335.png)
![N-[4-(2-thienyl)-2-pyrimidinyl]thiourea](/img/structure/B2769337.png)

![Ethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2769339.png)

![ethyl 6-(4-butoxybenzoyl)imino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2769342.png)
![methyl 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2769344.png)
![{[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2769348.png)
